molecular formula C20H16Cl2N2O3S B451148 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide

2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B451148
M. Wt: 435.3g/mol
InChI Key: ARGGTBKGWNCCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chlorophenyl and sulfamoyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-chlorobenzenesulfonamide with 4-chlorophenylacetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:

  • Temperature: 80-100°C
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
  • Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl sulfone
  • 4-chlorophenyl chloroformate
  • 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane

Uniqueness

2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of chlorophenyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H16Cl2N2O3S/c21-15-3-1-14(2-4-15)13-20(25)23-17-9-11-19(12-10-17)28(26,27)24-18-7-5-16(22)6-8-18/h1-12,24H,13H2,(H,23,25)

InChI Key

ARGGTBKGWNCCQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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